Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
Brand Name: Vulcanchem
CAS No.: 135096-23-0
VCID: VC0161048
InChI: InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1
SMILES: C1CC2=C(C=CC=N2)C3C1O3
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)

CAS No.: 135096-23-0

Main Products

VCID: VC0161048

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) - 135096-23-0

CAS No. 135096-23-0
Product Name Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name (1aR,7bS)-1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline
Standard InChI InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1
Standard InChIKey UERUOXROMVBEBV-BDAKNGLRSA-N
Isomeric SMILES C1CC2=C(C=CC=N2)[C@H]3[C@@H]1O3
SMILES C1CC2=C(C=CC=N2)C3C1O3
Canonical SMILES C1CC2=C(C=CC=N2)C3C1O3
Synonyms Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
PubChem Compound 14786946
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator